

FIIN-3 Inhibitory Profile (IC50 Values)

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Compound Focus: **FIIN-3**

Cat. No.: S547938

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The following table summarizes the potency of **FIIN-3** against the wild-type FGFR family, based on biochemical assays [1] [2]:

FGFR Isoform	IC50 (nM)
FGFR1	13.1
FGFR2	21
FGFR3	31.4
FGFR4	35.3

In cellular proliferation assays using Ba/F3 cells engineered to depend on specific FGFRs, **FIIN-3** demonstrated potent activity, with EC50 values in the **range of 1 to 41 nM** against wild-type FGFRs and an EC50 of **64 nM against the FGFR2 V564M gatekeeper mutant** [3] [2].

Comparative Analysis with Other FGFR Inhibitors

The table below places **FIIN-3**'s performance in context with other covalent pan-FGFR inhibitors, highlighting its key advantage in overcoming resistance [4]:

Inhibitor	Core Scaffold	Key Feature	Potency vs. FGFR1-3 (IC50)	Potency vs. FGFR4 (IC50)	Activity on FGFR Gatekeeper Mutants
FIIN-3	Pyrimidyl urea	Dual FGFR/EGFR targeting	1.6 - 7.8 nM	12 - 31 nM	Yes (e.g., FGFR2 V564F)
FIIN-2	Pyrimido[4,5-d]pyrimidinone	DFG-out binding mode	1.6 - 7.8 nM	12 - 31 nM	Yes (e.g., FGFR2 V564F)
TAS-120	-	Clinical candidate	1.6 - 7.8 nM	12 - 31 nM	Yes (e.g., FGFR2 V564F)
PRN1371	-	Clinical candidate	1.6 - 7.8 nM	12 - 31 nM	Weak / None

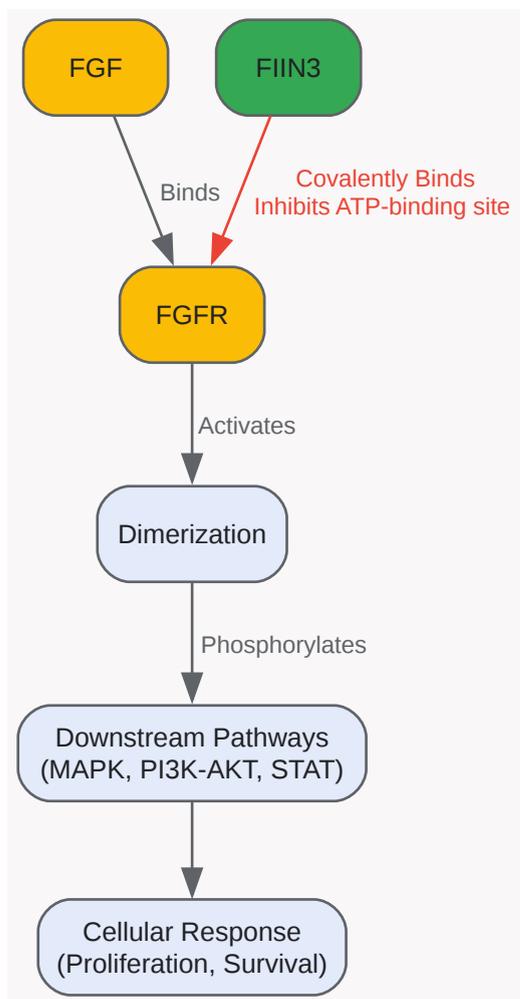
FIIN-3 maintains lower nanomolar potency against gatekeeper mutants, while first-generation inhibitors like BGJ398 and AZD4547 lose effectiveness against these mutations [3].

Unique Mechanism of Action

FIIN-3's distinctive capability stems from its **dual-warhead covalent inhibition** and flexible structure:

- **Overcoming Gatekeeper Mutations:** The pyrimidyl urea core's rotatory flexibility allows the dichlorodimethoxyphenyl group to accommodate the larger methionine gatekeeper residue, enabling inhibition of resistant mutants [3].
- **Dual FGFR/EGFR Targeting:** The conformational flexibility of its acrylamide group enables **FIIN-3** to form covalent bonds with **Cys488 in FGFRs** and **Cys797 in EGFR**, providing broad activity spectrum [3].

Below is a flow diagram illustrating the FGF/FGFR signaling pathway and **FIIN-3's** mechanism of action at the cellular level.



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Key Experimental Protocols

To help you validate or contextualize these findings, here are methodologies commonly used to generate the data:

- **Biochemical Kinase Assay (IC50 Determination):** Recombinant FGFR kinase domains are incubated with **FIIN-3** across a concentration gradient in ATP-containing buffer. Kinase activity is measured using ADP-Glo or similar luminescence assay, and data is fit to a sigmoidal dose-response curve to calculate IC50 [4].
- **Cell Proliferation Assay (EC50 Determination):** Ba/F3 cells transformed with Tel-FGFR fusions (wild-type or mutant) are treated with **FIIN-3**. Cell viability is measured after 48-72 hours using MTT or AlamarBlue, and EC50 is determined from dose-response curves [3] [2].

- **Western Blot Analysis (Target Engagement):** Cells are treated with **FIIN-3**, lysed, and proteins separated by SDS-PAGE. Membranes are probed with antibodies against phosphorylated FGFR and downstream proteins to confirm pathway inhibition [2].

Key Takeaways for Researchers

- **Primary Application:** **FIIN-3** is most valuable in **studying and overcoming resistance** to first-generation FGFR inhibitors, particularly those caused by gatekeeper mutations.
- **Strategic Consideration:** Its dual FGFR and EGFR inhibition is a unique research tool but may complicate experiments where exclusive FGFR targeting is required.
- **Comparative Choice:** For highly selective pan-FGFR inhibition without SFK family off-target effects, **PRN1371** may be preferable; for robust activity against gatekeeper mutants, **FIIN-3** and **FIIN-2** are strong candidates [4].

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References

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